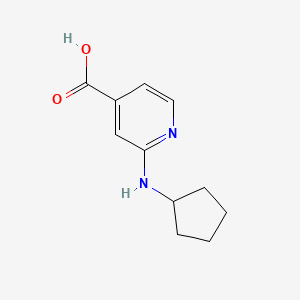
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the reduction of 2,6-dimethylpyridine-4-one using a chiral reducing agent under controlled conditions to obtain the (2R,6R) enantiomer. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6S)-2,6-dimethylpiperidin-4-one hydrochloride: The enantiomer of the compound, with different biological activity.
2,6-dimethylpiperidine: A related compound with similar structural features but lacking the ketone functionality.
4-piperidone hydrochloride: A structurally similar compound with different substituents.
Uniqueness
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in research applications where chiral specificity is crucial.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(2R,6R)-2,6-dimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
NGNMAFCFQYPWAU-KGZKBUQUSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C[C@H](N1)C.Cl |
SMILES canonique |
CC1CC(=O)CC(N1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1517058.png)
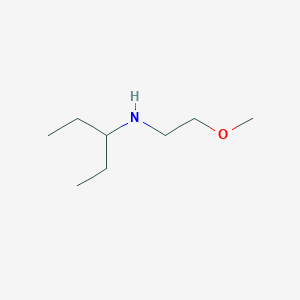
![N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide](/img/structure/B1517060.png)
![2-{[4-(Aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol](/img/structure/B1517065.png)
![2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1517066.png)
![3-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1517067.png)

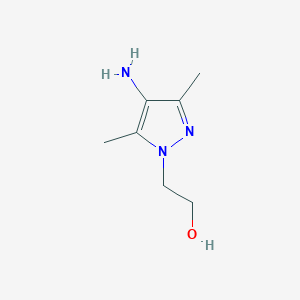
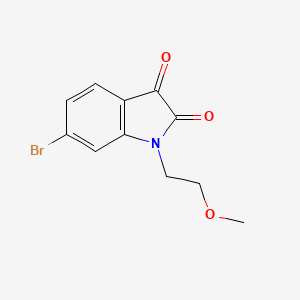
![methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate](/img/structure/B1517073.png)
![3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B1517074.png)
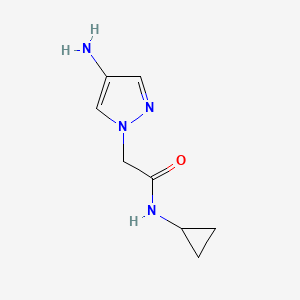
![1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1517079.png)
